7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2-methoxyethyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8-14-12-13-7-9-10(17(12)15-8)3-4-16(11(9)18)5-6-19-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUMJISMQFHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of pyrimidine and triazole derivatives. Various methods have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate effective cytotoxicity.
- HCT-116 (Colon Cancer) : Similar patterns of activity were observed.
- HepG2 (Liver Cancer) : The compound exhibited substantial antiproliferative effects.
Table 1 : Summary of Anticancer Activity
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies indicated inhibition against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest a potential role in treating bacterial infections.
Table 2 : Antimicrobial Activity Results
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis. Molecular docking studies have suggested that it may bind effectively to key enzymes involved in these pathways.
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of various triazole derivatives against MCF-7 cells. The results demonstrated that the compound under review significantly inhibited cell proliferation compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Antimicrobial Testing : Another study focused on the antimicrobial effects of triazole compounds against clinical isolates of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics .
Comparison with Similar Compounds
Key Observations :
Core Structure Comparisons
Key Observations :
- The pyrido-triazolo-pyrimidine core in the target compound provides a balance of planarity and nitrogen density, facilitating interactions with ATP-binding pockets in kinases .
- Pyrazolo derivatives (e.g., ) exhibit higher rigidity, which may limit conformational adaptability but enhance target specificity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7-(2-Indolyl) Analog () | 2-(4-Chlorophenyl) Analog () |
|---|---|---|---|
| LogP | Estimated ~2.5 (moderate lipophilicity) | Higher (~3.2 due to indole) | ~3.8 (chlorophenyl increases hydrophobicity) |
| Solubility | Improved (methoxyethyl) | Moderate (indole reduces solubility) | Low (chlorophenyl decreases solubility) |
| Metabolic Stability | Moderate (methoxy group susceptible to demethylation) | Low (indole prone to oxidation) | High (chlorine resists metabolism) . |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
- Methodology :
- Multi-step synthesis involving cyclization of triazole derivatives with pyridine/pyrimidine precursors under acidic or basic conditions (e.g., DMF or acetic acid as solvents) .
- Key steps:
Condensation of 2-methoxyethylamine with pyrido-pyrimidine intermediates.
Cyclization using catalysts like potassium carbonate or hydrazine hydrate .
- Purification via recrystallization (ethanol or methanol) or column chromatography .
- Critical Parameters :
- Temperature control (reflux at 80–100°C) and pH adjustment to minimize side reactions .
Q. How can the compound’s structure be rigorously characterized?
- Analytical Techniques :
- NMR : Assign peaks for methoxyethyl (δ 3.2–3.5 ppm for CH₂, δ 1.2–1.5 ppm for CH₃) and pyrimidine protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
- IR : Identify C=O (1650–1700 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
- Example NMR Data (from analogous compounds):
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrimidine C-H | 8.2–8.5 | Singlet | |
| Methoxyethyl CH₃ | 1.3–1.5 | Triplet | |
| Triazole NH | 10.5–11.0 | Broad |
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms for triazolopyrimidine derivatives?
- Methods :
- DFT Calculations : Optimize transition states (e.g., cyclization steps) using Gaussian or ORCA .
- MD Simulations : Study solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .
- Case Study : A study on similar triazolopyrimidines identified a six-membered transition state during cyclization, with activation energy ~25 kcal/mol .
Q. What experimental designs are effective for assessing biological activity?
- Assay Design :
- Cytotoxicity : Use the Sulforhodamine B (SRB) assay with IC₅₀ determination in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
- Key Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Q. How to resolve contradictions in reported synthesis yields or biological data?
- Root-Cause Analysis :
- Synthesis : Variability in catalysts (e.g., K₂CO₃ vs. NaHCO₃) or reaction time .
- Bioactivity : Differences in cell lines (e.g., Jurkat vs. HepG2) or assay protocols (SRB vs. MTT) .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
